5-Fluoro-2-hydroxyphenylboronic acid

boronic acid acidity pKa comparison saccharide sensing

5-Fluoro-2-hydroxyphenylboronic acid (synonyms: 2-borono-4-fluorophenol, 5-fluoro-2-hydroxybenzeneboronic acid) is a difunctional arylboronic acid building block (MF C₆H₆BFO₃, MW 155.92) that carries an electron‑withdrawing fluorine at the 5‑position and a hydrogen‑bond‑donating hydroxyl at the 2‑position. This substitution pattern distinguishes it from generic phenylboronic acid and from regioisomeric fluorinated boronic acids in both reactivity and physicochemical properties.

Molecular Formula C6H6BFO3
Molecular Weight 155.92 g/mol
CAS No. 259209-20-6
Cat. No. B151811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxyphenylboronic acid
CAS259209-20-6
Molecular FormulaC6H6BFO3
Molecular Weight155.92 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)O)(O)O
InChIInChI=1S/C6H6BFO3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,9-11H
InChIKeyTWDQSJDFXUMAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-hydroxyphenylboronic Acid (CAS 259209-20-6): Core Identity and Procurement-Relevant Physicochemical Profile


5-Fluoro-2-hydroxyphenylboronic acid (synonyms: 2-borono-4-fluorophenol, 5-fluoro-2-hydroxybenzeneboronic acid) is a difunctional arylboronic acid building block (MF C₆H₆BFO₃, MW 155.92) that carries an electron‑withdrawing fluorine at the 5‑position and a hydrogen‑bond‑donating hydroxyl at the 2‑position . This substitution pattern distinguishes it from generic phenylboronic acid and from regioisomeric fluorinated boronic acids in both reactivity and physicochemical properties [1]. The commercial material is typically supplied as a white to off‑white crystalline powder (mp 160–166 °C; purity ≥97 %) and is noted by multiple vendors to contain varying amounts of the corresponding anhydride (boroxine) .

Why 5-Fluoro-2-hydroxyphenylboronic Acid Cannot Be Replaced by Generic Phenylboronic Acid or Non‑Fluorinated 2‑Hydroxyphenylboronic Acid


Simple phenylboronic acid and the non‑fluorinated 2‑hydroxyphenylboronic acid lack the electron‑withdrawing 5‑fluoro substituent that substantially alters the boronic acid’s acidity, Lewis acidity, and hydrolytic stability [1]. The fluorine atom lowers the pKa of the boronic acid moiety by approximately one log unit relative to the non‑fluorinated analog, which directly impacts transmetallation efficiency in Suzuki–Miyaura couplings and the pH window for diol‑sensing applications . Furthermore, the 5‑fluoro‑2‑hydroxy regiochemistry enables intramolecular B–O–H∙∙∙F hydrogen bonding that is absent in the 3‑fluoro, 4‑fluoro, or non‑fluorinated isomers, conferring a unique solution‑state structure and reactivity profile [1][2].

Quantitative Differentiation Evidence for 5-Fluoro-2-hydroxyphenylboronic Acid (CAS 259209-20-6) vs. Closest Analogs


Boronic Acid pKa: Enhanced Acidity of 5-Fluoro-2-hydroxyphenylboronic Acid vs. Non‑Fluorinated 2‑Hydroxyphenylboronic Acid

The predicted pKa of 5‑fluoro‑2‑hydroxyphenylboronic acid is 7.58 ± 0.58, which is approximately one log unit more acidic than the predicted pKa of the non‑fluorinated parent 2‑hydroxyphenylboronic acid (8.61 ± 0.58) . This increased acidity is consistent with the well‑established electron‑withdrawing effect of the para‑fluorine substituent (σₚ = 0.06; σₘ = 0.34) [1]. A lower pKa shifts the optimal pH for diol binding closer to physiological pH, a critical parameter in sensor and drug‑delivery design [1].

boronic acid acidity pKa comparison saccharide sensing

Regiochemical Positioning of Fluorine: Differentiated pKa Among Mono‑Fluorophenylboronic Acid Isomers

Among mono‑fluorophenylboronic acids (without the 2‑OH group), the ortho isomer (2‑F) exhibits the highest acidity (pKa = 7.89 by spectrophotometry, 7.85 by potentiometry), the meta isomer (3‑F) has intermediate acidity (pKa = 8.09/8.15), and the para isomer (4‑F) is the least acidic (pKa = 8.77/8.71) [1]. Although 5‑fluoro‑2‑hydroxyphenylboronic acid contains an additional ortho‑hydroxyl group, the 5‑fluoro substituent is positioned meta to the boronic acid and para to the hydroxyl, placing it in a unique electronic environment that cannot be replicated by any single‑fluorine regioisomer of phenylboronic acid [2].

regioisomer comparison fluorine substituent effect structure–acidity relationship

Lipophilicity (LogP) and Aqueous Solubility Differentiation for Reaction Medium Selection

The calculated LogP of 5‑fluoro‑2‑hydroxyphenylboronic acid is reported as −0.7889 (ACD/Labs) or 1.14 (ChemSrc), and the aqueous solubility is calculated as 13 g/L at 25 °C . By comparison, the non‑fluorinated 2‑hydroxyphenylboronic acid is described as insoluble in water . The introduction of the polar fluoro substituent and the ortho‑hydroxyl group substantially increases aqueous solubility relative to both phenylboronic acid and non‑hydroxylated fluorinated analogs, which is a practical advantage for aqueous Suzuki–Miyaura protocols and for boroxine‑based hydrogel formulations.

lipophilicity aqueous solubility Suzuki coupling medium

Validated Synthetic Utility: Key Building Block for Pyrrolopyrimidine IGF‑1R Inhibitors (Patent US 7,981,903)

US Patent 7,981,903 (issued July 19, 2011) explicitly describes the use of 5‑fluoro‑2‑hydroxyphenylboronic acid as a key intermediate in the synthesis of novel pyrrolopyrimidine derivatives that act as inhibitors of the Insulin‑like Growth Factor 1 Receptor (IGF‑1R), a validated oncology target [1]. The patent exemplifies specific coupling reactions where this boronic acid is used to install the 5‑fluoro‑2‑hydroxyphenyl moiety onto the pyrrolopyrimidine core. In contrast, generic phenylboronic acid or 4‑fluorophenylboronic acid would yield analogs lacking the 2‑hydroxyl group, which is critical for hydrogen‑bonding interactions with the kinase hinge region.

IGF-1R inhibitor pyrrolopyrimidine medicinal chemistry building block

Practical Procurement Consideration: Boroxine/Anhydride Content and Its Impact on Stoichiometry

Multiple suppliers, including TCI, explicitly note that 5‑fluoro‑2‑hydroxyphenylboronic acid is supplied with “varying amounts of anhydride” (boroxine) . This is a direct consequence of the ortho‑hydroxyl group facilitating spontaneous dehydration to form a cyclic boroxine dimer or trimer, a phenomenon recently characterized in detail for the non‑fluorinated 2‑hydroxyphenylboronic acid system [1]. The practical implication is that the effective boronic acid content per unit mass can vary between batches, requiring either potentiometric titration (purity specification 97–114% by neutralization titration) or pre‑reaction hydrolysis to ensure accurate stoichiometry in coupling reactions.

boroxine formation anhydride content stoichiometric accuracy

Spectroscopic Fingerprinting: ¹⁹F NMR Chemical Shift as an Identity and Purity Diagnostic

A systematic NMR study of all possible fluorinated phenylboronic acids provides the complete set of ¹H, ¹³C, ¹⁹F, ¹¹B, and ¹⁷O spectral data, establishing a definitive spectroscopic fingerprint for each regioisomer [1]. The 5‑fluoro‑2‑hydroxyphenylboronic acid can thus be unambiguously distinguished from its regioisomers (e.g., 3‑fluoro‑2‑hydroxyphenylboronic acid, 4‑fluoro‑2‑hydroxyphenylboronic acid) by its characteristic ¹⁹F chemical shift and scalar coupling pattern, including the first reported ⁴JFO coupling constants in organoboron compounds [1]. This spectroscopic reference data enables rapid identity verification and purity assessment upon receipt.

19F NMR fluorinated boronic acid characterization quality control

Priority Application Scenarios for 5-Fluoro-2-hydroxyphenylboronic Acid (CAS 259209-20-6) Based on Verifiable Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: IGF‑1R Pyrrolopyrimidine Series

This compound is the required boronic acid building block for constructing the 5‑fluoro‑2‑hydroxyphenyl‑substituted pyrrolopyrimidine IGF‑1R inhibitors described in US 7,981,903 [1]. The 2‑hydroxyl group is essential for hinge‑binding hydrogen‑bond interactions with the kinase, while the 5‑fluoro substituent modulates electronic properties and metabolic stability. Substitution with any other boronic acid would compromise the pharmacophore. Researchers engaged in IGF‑1R or related tyrosine kinase programs should procure this specific CAS number to ensure fidelity to the patented scaffold.

Aqueous Suzuki–Miyaura Cross‑Coupling for Polar Biaryl Synthesis

The measurable water solubility (13 g/L) of 5‑fluoro‑2‑hydroxyphenylboronic acid, combined with the electron‑withdrawing 5‑fluoro substituent that accelerates the transmetallation step, makes this compound a superior choice for aqueous or biphasic Suzuki couplings targeting polar biaryl products [2]. The ortho‑hydroxyl group can also serve as a directing group for subsequent functionalization or as a latent phenol for further derivatization, offering synthetic versatility beyond that of non‑hydroxylated fluorinated boronic acids.

Fluoride‑Ion Sensing and Boroxine‑Based Dynamic Covalent Materials

2‑Hydroxyphenylboronic acids undergo spontaneous dehydration to form water‑stable boroxine structures with strong fluoride‑ion binding capacity, as demonstrated in the recent Nature Communications report [3]. The 5‑fluoro substituent on the aromatic ring further modulates the Lewis acidity of the boron center, potentially tuning the fluoride affinity and the dynamic covalent bond exchange kinetics. This compound is therefore a logical building block for developing fluorinated boroxine hydrogels, anion receptors, and self‑healing materials that require enhanced acidity and ¹⁹F NMR‑reportable structural probes.

Diol‑Responsive Sensors and Drug‑Delivery Systems Operating Near Physiological pH

With a predicted pKa of 7.58, 5‑fluoro‑2‑hydroxyphenylboronic acid is significantly more acidic than its non‑fluorinated parent (pKa 8.61) . This shifts the optimal pH for reversible diol/saccharide binding closer to the physiological range (pH 7.4), making it a more effective recognition element for glucose‑responsive hydrogels, insulin‑delivery systems, and cell‑surface glycoprotein sensors. Researchers developing boronic‑acid‑based sensors should prefer the 5‑fluoro‑2‑hydroxy derivative over the non‑fluorinated analog for applications requiring binding at neutral pH.

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